Z-IETD-fmk
Overview
Description
Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone, commonly known as Z-IETD-FMK, is a potent small-molecule inhibitor of Caspase-8. Caspase-8 is a key enzyme involved in the process of apoptosis, which is a form of programmed cell death. This compound is widely used in scientific research to study apoptosis and related cellular processes .
Mechanism of Action
Target of Action
Z-IETD-fmk is a potent small-molecule inhibitor of Caspase-8 (CASP-8) . CASP-8 plays a key role in regulated cell death, acting as an initiator of apoptosis but an inhibitor of necroptosis . Thus, blockade of CASP-8 is necessary for the induction of necroptosis upon engagement of death receptors .
Mode of Action
The tetrapeptide IETD in this compound binds preferentially to the active site of CASP-8 . The addition of a benzylocarboxonyl group (Z), O-methyl side chains, and a fluoromethyl ketone (FMK) group enhances Z‑IETD‑FMK cell permeability with no additional cytotoxic effects . Through the blockade of CASP-8, Z‑IETD‑FMK acts as an inducer of necroptosis .
Biochemical Pathways
This compound affects the pathways of apoptosis and necroptosis. In the absence or inactivation of CASP-8, death signals trigger necroptosis, a type of regulated necrosis . For full induction of necroptosis upon death receptor engagement, deubiquitination of RIPK1 is required .
Pharmacokinetics
This compound is provided as a powder and shipped at room temperature . Upon receipt, it should be stored at -20 °C . Upon resuspension, prepare aliquots and store at -20 °C . Resuspended product is stable for 6 months at -20 °C when properly stored . Avoid repeated freeze-thaw cycles .
Result of Action
This compound suppresses RIPK1-dependent apoptosis and contributes to TNF-α-induced RIPK1-dependent necroptosis . It has been shown to improve clinical outcome in models of lethal bacterial peritonitis and pneumonia by augmenting cytokine release, neutrophil influx, and bacterial clearance .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and storage conditions. It is shipped at room temperature and should be stored at -20 °C upon receipt . The resuspended product is stable for 6 months at -20 °C when properly stored . Repeated freeze-thaw cycles should be avoided to maintain its stability .
Biochemical Analysis
Biochemical Properties
Z-IETD-fmk interacts with Caspase-8 (CASP-8), a key enzyme in the apoptosis pathway . The tetrapeptide IETD binds preferentially to the active site of CASP-8 .
Cellular Effects
This compound influences cell function by suppressing RIPK1-dependent apoptosis and contributing to TNF-α-induced RIPK1-dependent necroptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through the blockade of CASP-8 . This blockade acts as an inducer of necroptosis .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in THP1-HMGB1-Lucia™ cellular assays . The product’s stability and long-term effects on cellular function have been validated in these assays .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound is designed to be used in both in vivo and in vitro cell-based assays to measure the inhibition of apoptosis .
Metabolic Pathways
This compound is involved in the apoptosis pathway, interacting with the enzyme CASP-8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone involves the following steps:
Peptide Synthesis: The tetrapeptide IETD (Isoleucine-Glutamic acid-Threonine-Aspartic acid) is synthesized using standard solid-phase peptide synthesis techniques.
Protection and Deprotection: The amino acid side chains are protected with appropriate protecting groups during the synthesis to prevent unwanted reactions. After the peptide chain is assembled, the protecting groups are removed.
Addition of Functional Groups: A benzylocarboxonyl group (Z), O-methyl side chains, and a fluoromethyl ketone (FMK) group are added to enhance cell permeability and stability
Industrial Production Methods
Industrial production of Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to ensure the product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone primarily undergoes the following types of reactions:
Inhibition of Caspase-8: The compound binds to the active site of Caspase-8, inhibiting its activity.
Induction of Necroptosis: In the absence or inactivation of Caspase-8, the compound can induce necroptosis, a type of regulated necrosis
Common Reagents and Conditions
Reagents: The synthesis involves the use of protected amino acids, coupling reagents, and solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major product formed from these reactions is the Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone itself, which is used as an inhibitor in various biochemical assays .
Scientific Research Applications
Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone has a wide range of scientific research applications, including:
Apoptosis Studies: It is used to study the role of Caspase-8 in apoptosis and to investigate the molecular mechanisms underlying programmed cell death
Cancer Research: The compound is used to explore the potential therapeutic effects of Caspase-8 inhibition in cancer treatment.
Neurodegenerative Diseases: Researchers use it to study the involvement of Caspase-8 in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Infectious Diseases: It has been investigated for its potential to modulate immune responses in infectious diseases
Comparison with Similar Compounds
Similar Compounds
Z-VAD(OMe)-FMK: Another caspase inhibitor that targets multiple caspases, including Caspase-8.
MG132: A proteasome inhibitor that also exhibits caspase inhibitory activity.
Boceprevir: A protease inhibitor with a similar mechanism of action.
Uniqueness
Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone is unique in its selective inhibition of Caspase-8, making it a valuable tool for studying the specific role of Caspase-8 in apoptosis and necroptosis. Its enhanced cell permeability and lack of additional cytotoxic effects further distinguish it from other similar compounds .
Properties
IUPAC Name |
methyl (4S)-5-[[(2S,3R)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLCQASLWHYEMX-DEKIMQJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43FN4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Z-IETD-FMK interact with caspase-8?
A1: this compound acts as a substrate analog and irreversibly binds to the active site of caspase-8. The fluoromethyl ketone group (FMK) in this compound forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to its permanent inactivation. [, , , ]
Q2: What are the downstream effects of caspase-8 inhibition by this compound?
A2: By inhibiting caspase-8, this compound disrupts the extrinsic apoptotic pathway, typically initiated by death receptors like Fas (CD95/APO-1). This inhibition can prevent Bid cleavage, cytochrome c release from mitochondria, and downstream activation of other caspases (like caspase-3, -6, -7, and -9), ultimately suppressing apoptosis. [, , , , , , ]
Q3: Does this compound completely abolish apoptosis?
A3: While this compound effectively inhibits caspase-8 and the extrinsic pathway, it may not entirely prevent apoptosis. Some studies demonstrate that alternative cell death pathways, such as necroptosis or the intrinsic apoptotic pathway, can still be activated in the presence of this compound. [, , , ]
Q4: Can this compound differentiate between canonical and non-canonical inflammasome activation?
A4: Yes, this compound specifically blocks the non-canonical inflammasome pathway by inhibiting caspase-8. This contrasts with Z-YVAD-FMK, a caspase-1 inhibitor, which blocks both canonical and non-canonical inflammasome activation. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C27H36F3N5O8, and its molecular weight is 615.6 g/mol. []
Q6: Is there spectroscopic data available for this compound?
A6: While specific spectroscopic data (NMR, IR, etc.) might not be extensively detailed in the provided research, these techniques are likely used for structural confirmation and purity analysis during synthesis and characterization. []
Q7: Under what conditions is this compound typically used?
A7: this compound is commonly used in cell culture experiments to investigate the role of caspase-8 in various cellular processes, including apoptosis. It's typically dissolved in DMSO and added to cell culture media at varying concentrations and durations depending on the specific experimental design. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q8: Is this compound compatible with all cell types?
A8: While this compound is widely used in various cell types, its efficacy and optimal working concentration might vary. It's crucial to optimize the experimental conditions for specific cell lines to ensure accurate results. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q9: Does this compound have any catalytic activity?
A9: No, this compound is an irreversible inhibitor and doesn't possess any intrinsic catalytic activity. It blocks caspase-8 activity by forming a covalent adduct at the enzyme's active site. [, , , ]
Q10: What are the primary research applications of this compound?
A10: this compound is widely used in:
- Apoptosis Research: Investigating the role of caspase-8 in various apoptotic pathways induced by different stimuli. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Inflammasome Research: Differentiating between canonical and non-canonical inflammasome activation pathways. []
- Drug Discovery: Screening for potential therapeutic targets and evaluating the efficacy of novel caspase-8 inhibitors. []
- Cell Death Mechanisms: Exploring alternative cell death pathways and their interplay with apoptosis. [, , , ]
Q11: Have there been computational studies on this compound?
A11: While not explicitly detailed in the provided research, computational chemistry techniques like molecular docking, molecular dynamics simulations, and QSAR modeling are valuable tools for studying this compound's binding interactions with caspase-8, predicting its properties, and designing more potent and selective caspase-8 inhibitors. []
Q12: How do structural modifications of this compound affect its activity?
A12: The tetrapeptide sequence (IETD) in this compound mimics the caspase-8 cleavage site and is crucial for its selectivity. Modifications to this sequence can significantly impact its binding affinity and inhibitory potency. [, , , ]
Q13: Are there specific formulations of this compound for improved stability or bioavailability?
A13: While the research primarily utilizes DMSO solutions, formulating this compound into nanoparticles or other drug delivery systems could potentially enhance its stability, solubility, and bioavailability for in vivo applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.